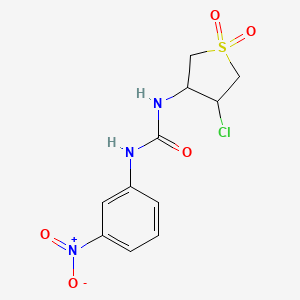

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O5S/c12-9-5-21(19,20)6-10(9)14-11(16)13-7-2-1-3-8(4-7)15(17)18/h1-4,9-10H,5-6H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYWJMBMSNIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea is a synthetic derivative notable for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects based on recent research findings.

Structural Characteristics

The molecular formula of this compound is , and it possesses a unique combination of functional groups that contribute to its biological activity. The presence of the dioxo thiolane structure and the nitrophenyl group are particularly significant in mediating interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 292.70 g/mol |

| Functional Groups | Chlorine, Nitro, Urea, Dioxo Thiolane |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nitration of Phenol : Introduction of the nitro group onto the phenolic ring.

- Formation of Urea Linkage : Reaction with isocyanates to form the urea bond.

- Dioxo Thiolane Formation : Cyclization involving thiolane derivatives to introduce the dioxo functionality.

These steps require precise control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Research has shown that derivatives containing thiolane structures often interact with microbial enzymes, disrupting their function. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

Studies have suggested that compounds in this class may possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. The presence of the dioxo group is hypothesized to play a role in modulating inflammatory pathways by interacting with signaling proteins involved in inflammation.

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in targeted cancer cells. For example, studies on related compounds have shown a correlation between structural modifications and enhanced cytotoxicity against specific cancer types.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of thiolane compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) for this compound was determined to be significantly lower than that of standard antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted using breast cancer cell lines (MCF-7). The compound showed an IC50 value below 20 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment led to increased levels of apoptotic cells compared to control groups, suggesting a promising avenue for further anticancer drug development.

Q & A

Q. How to assess long-term ecological impacts of this compound?

- Methodology :

- Microcosm Studies : Expose soil/water systems to sublethal doses, tracking degradation via LC-MS and microbial diversity via 16S rRNA sequencing.

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using logD and molecular polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.